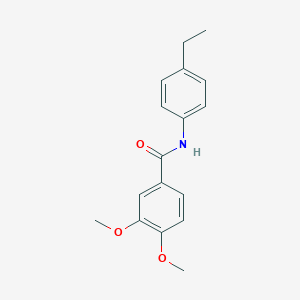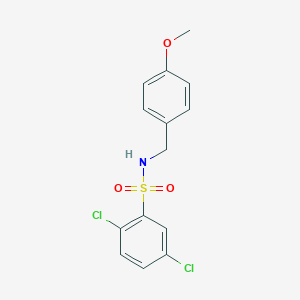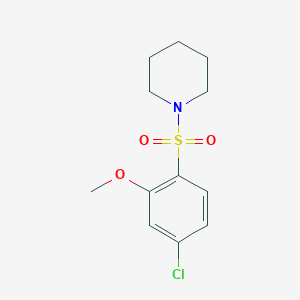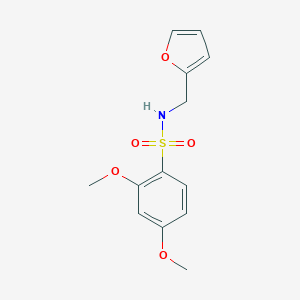![molecular formula C18H14N2OS B226471 N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B226471.png)
N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]acetamide, also known as FTA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]acetamide is not fully understood. However, studies have suggested that N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]acetamide may inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]acetamide has also been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]acetamide has low toxicity and is well-tolerated in vivo. N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]acetamide has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]acetamide is its low toxicity, which makes it a promising candidate for further development as an anticancer agent. However, N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]acetamide has limited solubility in water, which may limit its use in certain applications.
Future Directions
Future research on N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]acetamide could focus on improving its solubility in water and developing more efficient synthesis methods. N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]acetamide could also be studied further for its potential as an anticancer agent and as a material for organic electronics. Additionally, the mechanism of action of N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]acetamide could be further elucidated to better understand its potential applications.
Synthesis Methods
N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]acetamide can be synthesized through a multi-step process involving the reaction of 2-aminothiazole with 2-bromo-9H-fluorene followed by acetylation with acetic anhydride. The final product is obtained through recrystallization.
Scientific Research Applications
N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]acetamide has been extensively studied for its potential applications in various fields, including materials science, organic electronics, and medicinal chemistry. In materials science, N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]acetamide has been used as a building block for the synthesis of fluorescent polymers and as a dopant for organic light-emitting diodes. In organic electronics, N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]acetamide has been used as a hole-transporting material in perovskite solar cells. In medicinal chemistry, N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]acetamide has been studied for its potential as an anticancer agent.
properties
Product Name |
N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]acetamide |
|---|---|
Molecular Formula |
C18H14N2OS |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C18H14N2OS/c1-11(21)19-18-20-17(10-22-18)13-6-7-16-14(9-13)8-12-4-2-3-5-15(12)16/h2-7,9-10H,8H2,1H3,(H,19,20,21) |
InChI Key |
XRPSPIOXOLVQFW-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NC(=CS1)C2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(3,4-Dichlorophenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B226412.png)
![1-Methyl-4-({4'-[(4-methyl-1-piperazinyl)sulfonyl][1,1'-biphenyl]-4-yl}sulfonyl)piperazine](/img/structure/B226414.png)

![4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B226424.png)
![2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B226427.png)

![N-{4-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}-4-chlorobenzamide](/img/structure/B226430.png)
![1-[(4-benzoyl-1-piperazinyl)carbonyl]-9H-fluoren-9-one](/img/structure/B226431.png)
![1-[(4-Ethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B226433.png)



![1-[(2,4-dichlorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B226448.png)